3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
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Overview
Description
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a chromen-4-one core, which is a significant structural entity in medicinal chemistry, and it is substituted with ethoxyphenoxy and nitrophenylmethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Nitrophenylmethoxy Group: The final step involves the nucleophilic substitution reaction where the chromen-4-one derivative is reacted with 4-nitrobenzyl chloride in the presence of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules. The chromen-4-one core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chromanone Derivatives: These compounds share the chromen-4-one core and exhibit similar biological activities.
Nitrophenyl Ethers: Compounds with nitrophenyl groups attached to ether linkages.
Uniqueness
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
773864-49-6 |
---|---|
Molecular Formula |
C24H19NO7 |
Molecular Weight |
433.416 |
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3 |
InChI Key |
ILKKYRPYJQVTAK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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